REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH2:11][CH3:12])[C:4]=1N)[CH3:2].N([O-])=O.[Na+].S(=O)(=O)(O)N.[ClH:22]>O>[CH2:1]([C:3]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH2:11][CH3:12])[C:4]=1[Cl:22])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
16.33 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N)C(=CC(=C1)C)CC
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Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeSO4
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting thick suspension is stirred at 65° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to −10° C.
|
Type
|
CUSTOM
|
Details
|
does not exceed −5° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C.
|
Type
|
WAIT
|
Details
|
is metered within about 30 minutes into a solution
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred at 65-75° C. for another 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with 50 ml each time of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with 25 ml each time of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=C(C(=CC(=C1)C)CC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |